molecular formula C14H17N5O4 B2371435 6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1787917-00-3

6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2371435
CAS RN: 1787917-00-3
M. Wt: 319.321
InChI Key: CPRXQXYQNRDFHA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural elements, including a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a triazolopyrazinone moiety, and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the 1,4-dioxa-8-azaspiro[4.5]decane moiety can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits promising properties for medicinal chemistry and drug development. Researchers explore its potential as a scaffold for designing novel drugs due to its unique spirocyclic structure. By modifying functional groups, scientists can create derivatives with specific pharmacological activities. For instance, the compound’s triazolopyrazine moiety may interact with biological targets, making it a valuable starting point for drug discovery .

Bioconjugation and Imaging

The compound’s functional groups allow for bioconjugation and imaging applications. Researchers can attach fluorescent tags or radioisotopes to its carbonyl or triazolopyrazine moieties. These modified derivatives serve as probes for cellular imaging, drug delivery, or targeted therapy.

properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-methyl-5H-triazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-9-8-19-11(12(20)15-9)10(16-17-19)13(21)18-4-2-14(3-5-18)22-6-7-23-14/h8H,2-7H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRXQXYQNRDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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